O-methyl 2-oxopyrrolidine-1-carbothioate

Description

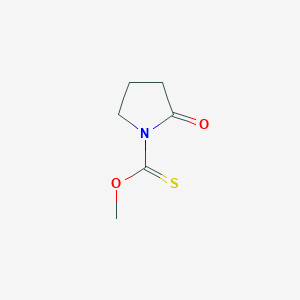

O-methyl 2-oxopyrrolidine-1-carbothioate is a heterocyclic compound featuring a pyrrolidone (2-pyrrolidone) backbone modified with a carbothioate group and an O-methyl substituent. The structure combines a lactam ring (2-oxopyrrolidine) with a thioester functionality (carbothioate), where the oxygen atom of the ester is replaced by sulfur. The O-methyl group introduces steric and electronic effects that influence reactivity and biological activity.

Properties

Molecular Formula |

C6H9NO2S |

|---|---|

Molecular Weight |

159.21 g/mol |

IUPAC Name |

O-methyl 2-oxopyrrolidine-1-carbothioate |

InChI |

InChI=1S/C6H9NO2S/c1-9-6(10)7-4-2-3-5(7)8/h2-4H2,1H3 |

InChI Key |

FQMPXATYPZKSBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=S)N1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-methyl 2-oxopyrrolidine-1-carbothioate typically involves the reaction of 2-oxopyrrolidine-1-carboxylic acid with methanol in the presence of a thionating agent. The reaction conditions often include:

Solvent: Methanol

Temperature: Room temperature to reflux

Catalyst: Acidic or basic catalyst, depending on the specific method used

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

O-methyl 2-oxopyrrolidine-1-carbothioate can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction to thiols or thioethers using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Corresponding substituted pyrrolidine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

O-methyl 2-oxopyrrolidine-1-carbothioate has been investigated for its potential therapeutic applications, particularly in the treatment of metabolic disorders. Research indicates that derivatives of this compound may exhibit biological activities that are beneficial in managing conditions such as Type II diabetes mellitus.

- Case Study: Diabetes Treatment

A patent (US8222261B2) describes the use of compounds related to this compound in treating metabolic disorders. The study emphasizes the compound's role in modulating glucose metabolism and improving insulin sensitivity, which are critical factors in diabetes management .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of pyrrolidine derivatives. Its unique structure allows for various modifications, making it a valuable building block in synthesizing complex organic molecules.

- Synthesis of Functionalized Pyrroles

Recent studies have highlighted the synthesis of functionalized pyrroles from precursors involving this compound. For instance, Zr-catalyzed reactions have shown promising yields when utilizing this compound as a starting material, indicating its utility in developing new pharmaceuticals .

Chemical Reactivity and Stability

Understanding the chemical reactivity and stability of this compound is crucial for its application in various fields. The compound demonstrates hydrolytic and configurational stability under specific reaction conditions, which is advantageous for its use in synthetic pathways.

- Stability Studies

Research has demonstrated that this compound maintains stability during reactions involving hydrolysis, making it suitable for applications where prolonged reaction times are required .

Potential in Nutraceuticals

Emerging studies suggest that compounds like this compound may have implications in nutraceutical applications due to their biological activity. Investigating the effects of this compound on metabolic health could lead to new dietary supplements aimed at preventing metabolic diseases.

Summary Table of Applications

Mechanism of Action

The mechanism of action of O-methyl 2-oxopyrrolidine-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by modifying the activity of these targets through covalent or non-covalent interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Comparison of this compound and Analogs

Key Findings:

O-Methylation Effects :

- The absence of O-methyl groups (Compound 11) or excessive substitution (Compound 21) abolishes activity, whereas two O-methyl groups (Compounds 17, 19) optimize interactions with target proteins. This suggests a "Goldilocks zone" for methyl substitution .

- In Penipacid E, replacing COOH with COOMe alters NMR chemical shifts (δH 3.84, δC 52.7) and stabilizes the E-configuration of the C9=N10 bond, highlighting how methylation fine-tunes molecular conformation .

Functional Group Variations :

- The carbothioate group in this compound introduces distinct electronic properties compared to carboxylate or phosphorodithioate analogs (e.g., oxydemeton-methyl in ). Thioesters generally exhibit higher nucleophilicity, influencing binding kinetics .

- Pyridine derivatives (e.g., 1-butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile) lack the pyrrolidone ring, resulting in divergent solubility and metabolic stability profiles .

QSAR Insights: Substituent position critically affects receptor affinity. For example, o-methyl groups in WB4101 analogs enhance 5-HT1A receptor binding (nanomolar affinity), suggesting that analogous positional effects may govern this compound’s activity .

Q & A

Q. How can the PICO framework be adapted to structure studies on this compound’s pharmacological effects?

- Methodological Answer :

- Population : Target enzymes or cell lines (e.g., cancer cell models).

- Intervention : Dose-response studies (e.g., 1–100 µM concentrations).

- Comparison : Positive controls (e.g., known enzyme inhibitors).

- Outcome : IC50 values or apoptotic markers.

Predefine exclusion criteria (e.g., solvent toxicity thresholds) to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.